molecular formula 6CO.W B083919 Hexacarbonyltungsten CAS No. 14040-11-0

Hexacarbonyltungsten

Cat. No. B083919
CAS RN: 14040-11-0
M. Wt: 351.9 g/mol
InChI Key: FQNHWXHRAUXLFU-UHFFFAOYSA-N
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Patent
US04654436

Procedure details

The promoters or rate enhancers added to the palladium catalyst are group VIB cabonyls. Such carbonyls are, for example, chromium hexacarbonyl, molybdenum hexacarbonyl and tungsten hexacarbonyl. The carbonyl promoter can be added to the reaction mixture or formed in situ. The chromium carbonyl gives greater catalyst enhancement than either molybdenum or tungsten. The amount of group VIB carbonyl added is from about 0.05 weight percent to 10 weight percent based on the weight of palladium used as the catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C-:1]#[O+:2].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr:13].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo:26].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W:39]>[Pd]>[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[Cr:13].[Mo:26].[W:39] |f:0.1.2.3.4.5.6,7.8.9.10.11.12.13,14.15.16.17.18.19.20,22.23.24.25.26.27.28|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W]
Step Four
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed in situ

Outcomes

Product
Name
Type
product
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Name
Type
product
Smiles
[Mo]
Name
Type
product
Smiles
[W]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04654436

Procedure details

The promoters or rate enhancers added to the palladium catalyst are group VIB cabonyls. Such carbonyls are, for example, chromium hexacarbonyl, molybdenum hexacarbonyl and tungsten hexacarbonyl. The carbonyl promoter can be added to the reaction mixture or formed in situ. The chromium carbonyl gives greater catalyst enhancement than either molybdenum or tungsten. The amount of group VIB carbonyl added is from about 0.05 weight percent to 10 weight percent based on the weight of palladium used as the catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C-:1]#[O+:2].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr:13].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo:26].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W:39]>[Pd]>[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[Cr:13].[Mo:26].[W:39] |f:0.1.2.3.4.5.6,7.8.9.10.11.12.13,14.15.16.17.18.19.20,22.23.24.25.26.27.28|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W]
Step Four
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed in situ

Outcomes

Product
Name
Type
product
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Name
Type
product
Smiles
[Mo]
Name
Type
product
Smiles
[W]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04654436

Procedure details

The promoters or rate enhancers added to the palladium catalyst are group VIB cabonyls. Such carbonyls are, for example, chromium hexacarbonyl, molybdenum hexacarbonyl and tungsten hexacarbonyl. The carbonyl promoter can be added to the reaction mixture or formed in situ. The chromium carbonyl gives greater catalyst enhancement than either molybdenum or tungsten. The amount of group VIB carbonyl added is from about 0.05 weight percent to 10 weight percent based on the weight of palladium used as the catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C-:1]#[O+:2].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr:13].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo:26].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W:39]>[Pd]>[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[Cr:13].[Mo:26].[W:39] |f:0.1.2.3.4.5.6,7.8.9.10.11.12.13,14.15.16.17.18.19.20,22.23.24.25.26.27.28|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W]
Step Four
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed in situ

Outcomes

Product
Name
Type
product
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Name
Type
product
Smiles
[Mo]
Name
Type
product
Smiles
[W]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.